

# Application Note & Protocols: Derivatization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906

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## Abstract & Introduction

**2-Isopropyl-1,3-dioxane-5-carboxylic acid** is a key synthetic intermediate characterized by a stable 1,3-dioxane ring and a versatile carboxylic acid functional group.<sup>[1]</sup> The dioxane moiety, a cyclic acetal, serves as a robust protecting group for a 1,3-diol, stable under a variety of reaction conditions, particularly basic ones.<sup>[1]</sup> This structural feature, combined with the reactive potential of the carboxylic acid, makes this molecule a valuable building block in medicinal chemistry and complex organic synthesis.

Its most notable application is as a precursor in the synthesis of non-ionic X-ray contrast agents, such as lobitridol.<sup>[2][3]</sup> The derivatization of the carboxylic acid, typically through amide bond formation, is a critical step in these multi-step synthetic pathways. This application note provides a detailed guide for researchers, outlining the primary strategies for derivatizing this compound, with a focus on activating the carboxyl group and subsequent coupling reactions. We present field-proven protocols, explain the rationale behind methodological choices, and provide guidance for the analytical characterization of the resulting derivatives.

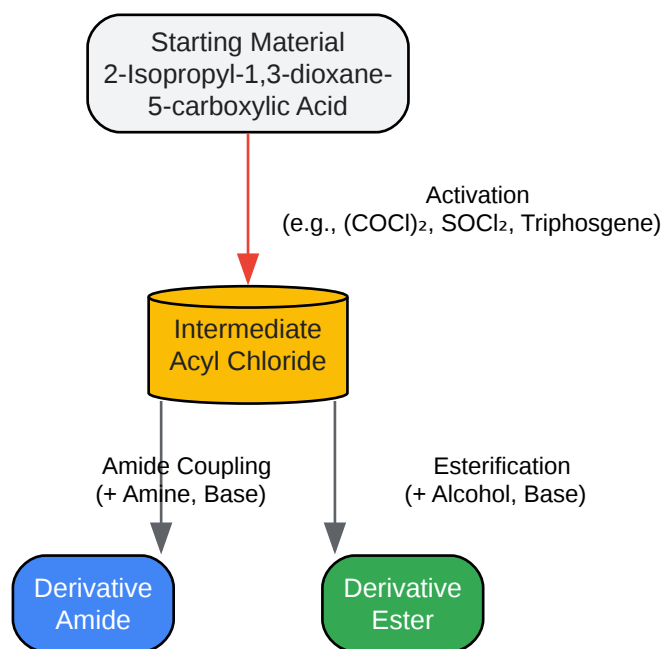
## Physicochemical & Structural Context

Understanding the molecule's properties is fundamental to designing successful derivatization strategies. The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain, with the bulky isopropyl and carboxylic acid groups preferentially occupying equatorial positions.<sup>[1]</sup>

Property	Value	Source(s)
IUPAC Name	2-propan-2-yl-1,3-dioxane-5-carboxylic acid	[4]
CAS Number	116193-72-7	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	[1][4]
Molecular Weight	174.19 g/mol	[1][4]
Primary Reactive Site	Carboxylic Acid (-COOH)	[1]
Key Structural Moiety	1,3-Dioxane (cyclic acetal)	[1]

## Core Derivatization Workflow: An Overview

The primary route for derivatizing **2-Isopropyl-1,3-dioxane-5-carboxylic acid** involves a two-stage process: (1) Activation of the carboxylic acid to enhance its electrophilicity, followed by (2) Nucleophilic Acyl Substitution with a suitable nucleophile (e.g., an amine or alcohol). The most common and industrially relevant activation method is the conversion to an acyl chloride.



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